4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of B-cell malignancies.
作用機序
4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide selectively inhibits BTK, a key signaling molecule in the B-cell receptor (BCR) signaling pathway. BTK plays a critical role in B-cell survival, proliferation, and differentiation. Inhibition of BTK by 4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide leads to the disruption of BCR signaling, resulting in inhibition of B-cell proliferation and survival. This ultimately leads to the induction of apoptosis and cell death in B-cell malignancies.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide has been shown to have other biochemical and physiological effects. 4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and immune response. 4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide has also been shown to modulate the function of immune cells, including T cells and natural killer cells.
実験室実験の利点と制限
One of the main advantages of 4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide is its selectivity for BTK, which reduces the risk of off-target effects. 4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide has also shown favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide is its potential for drug-drug interactions, as it is metabolized by cytochrome P450 enzymes.
将来の方向性
There are several future directions for the development of 4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide. One area of interest is the development of combination therapies that target multiple pathways involved in B-cell malignancies. Another area of interest is the development of 4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide for the treatment of other types of cancer, such as solid tumors. Further studies are also needed to better understand the mechanism of action of 4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide and its effects on the immune system.
合成法
The synthesis of 4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 5-(3,5-dichlorophenyl)-2-furaldehyde with ethylenediamine to form the intermediate 5-(3,5-dichlorophenyl)-2-[(2-aminoethyl)amino]furan. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base to form the final product, 4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide.
科学的研究の応用
4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide has shown potent anti-tumor activity, both as a single agent and in combination with other anti-cancer drugs. 4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide has also been shown to have a favorable safety profile in preclinical studies.
特性
分子式 |
C19H18Cl2N2O3S |
---|---|
分子量 |
425.3 g/mol |
IUPAC名 |
4-[2-[[5-(3,5-dichlorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H18Cl2N2O3S/c20-15-9-14(10-16(21)11-15)19-6-3-17(26-19)12-23-8-7-13-1-4-18(5-2-13)27(22,24)25/h1-6,9-11,23H,7-8,12H2,(H2,22,24,25) |
InChIキー |
UGWWQRKXYRRXRC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNCC2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl)S(=O)(=O)N |
正規SMILES |
C1=CC(=CC=C1CCNCC2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。